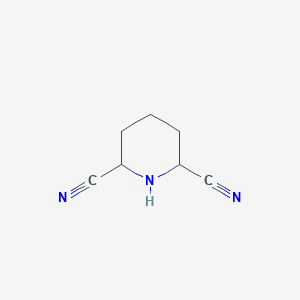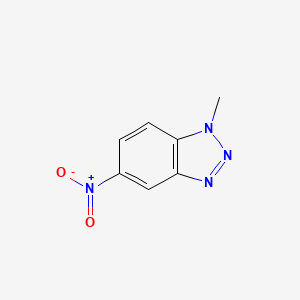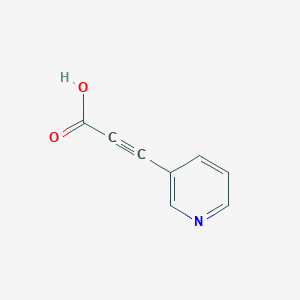
4-(哌啶-1-基)吡啶-3-胺
描述
“4-(Piperidin-1-yl)pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of “4-(Piperidin-1-yl)pyridin-3-amine” and its analogues has been a subject of research. For instance, a study discussed the design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy .Chemical Reactions Analysis
Piperidine derivatives, including “4-(Piperidin-1-yl)pyridin-3-amine”, have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
哌啶衍生物的合成
哌啶衍生物在药物化学中至关重要,它们是各种药物的构建基块。“4-(哌啶-1-基)吡啶-3-胺”可以用于分子内和分子间反应,从而创建各种哌啶衍生物,包括取代的哌啶、螺哌啶、稠合哌啶和哌啶酮。 这些衍生物存在于二十多个药物类别中,并在药物设计中发挥着重要作用 .
未来方向
Piperidine derivatives, including “4-(Piperidin-1-yl)pyridin-3-amine”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
The primary target of 4-(Piperidin-1-yl)pyridin-3-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and survival, making it an important component of intracellular signaling pathways .
Mode of Action
4-(Piperidin-1-yl)pyridin-3-amine interacts with its target by inhibiting the activity of the kinase . This inhibition is achieved through an ATP-competitive mechanism, which results in the prevention of phosphorylation and subsequent activation of downstream proteins .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting the kinase B-raf, it prevents the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), a key component in the PI3K pathway. This results in the modulation of several downstream effects, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds with a piperidine nucleus have been found to be widely used as building blocks in synthesizing organic compounds, including medicinal products . These compounds show a wide variety of biological activities, suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The inhibition of kinase B-raf by 4-(Piperidin-1-yl)pyridin-3-amine leads to a decrease in cell proliferation and survival . This can result in the inhibition of tumor growth, making it a potential antitumor agent .
Action Environment
The action, efficacy, and stability of 4-(Piperidin-1-yl)pyridin-3-amine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C
生化分析
Biochemical Properties
4-(Piperidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. These interactions can lead to the activation or inhibition of the target proteins, thereby modulating various cellular processes .
Cellular Effects
The effects of 4-(Piperidin-1-yl)pyridin-3-amine on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . Additionally, 4-(Piperidin-1-yl)pyridin-3-amine can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions .
Molecular Mechanism
At the molecular level, 4-(Piperidin-1-yl)pyridin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been found to inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing them from phosphorylating their target proteins . Additionally, 4-(Piperidin-1-yl)pyridin-3-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-(Piperidin-1-yl)pyridin-3-amine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Piperidin-1-yl)pyridin-3-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of 4-(Piperidin-1-yl)pyridin-3-amine is crucial for its potential therapeutic applications.
Metabolic Pathways
4-(Piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine . Additionally, 4-(Piperidin-1-yl)pyridin-3-amine can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4-(Piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 4-(Piperidin-1-yl)pyridin-3-amine within tissues can influence its biological activity and therapeutic potential.
属性
IUPAC Name |
4-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBYYLKFVJMUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324957 | |
| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-36-1 | |
| Record name | 52311-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)







![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)
